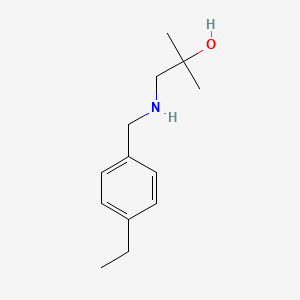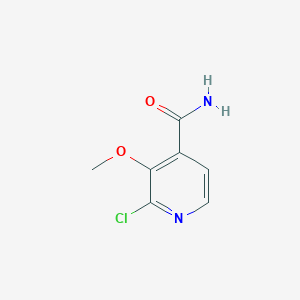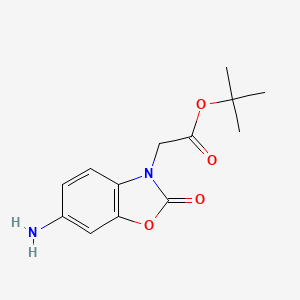![molecular formula C10H15BrN4 B13641025 [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine: is a chemical compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further linked to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine typically involves the following steps:
Bromination: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position.
Piperidine Introduction: The brominated pyrimidine is then reacted with piperidine to form the piperidinylpyrimidine intermediate.
Methanamine Addition: Finally, the piperidinylpyrimidine intermediate is treated with formaldehyde and a reducing agent to introduce the methanamine group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: Employed as a probe to study biological pathways and interactions due to its ability to bind to specific targets.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring provides structural rigidity and enhances binding affinity. The methanamine group can further modulate the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
- [1-(5-Bromopyridin-2-yl)piperidin-3-ol]
- [5-Bromo-2-(1-piperidinyl)pyrimidine]
- [1-(5-Bromopyrimidin-2-yl)piperidin-4-ol]
Comparison:
- Structural Differences: While all these compounds contain a bromopyrimidine or bromopyridine moiety, the position of the bromine atom and the nature of the substituents on the piperidine ring vary.
- Unique Properties: [1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine is unique due to the presence of the methanamine group, which can influence its reactivity and binding properties.
- Applications: The specific applications of these compounds can differ based on their structural differences, with this compound being particularly useful in medicinal chemistry and drug development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H15BrN4 |
|---|---|
Poids moléculaire |
271.16 g/mol |
Nom IUPAC |
[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C10H15BrN4/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15/h6-8H,1-5,12H2 |
Clé InChI |
UWTFDFSCONCBSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)C2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)





